molecular formula C28H46N7O17P3S B1217454 3-Isopropylbut-3-enoyl-CoA

3-Isopropylbut-3-enoyl-CoA

Cat. No.: B1217454
M. Wt: 877.7 g/mol
InChI Key: WVYOQRLDVNRMEW-AXEMQUGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Isopropylbut-3-enoyl-CoA” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Isopropylbut-3-enoyl-CoA” involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Detailed synthetic routes and reaction conditions would be specific to the compound and require experimental data.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “3-Isopropylbut-3-enoyl-CoA” can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might use reagents such as potassium permanganate or chromium trioxide, while reduction reactions could involve hydrogen gas and a palladium catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. Detailed experimental data would be required to identify these products.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of related compounds, and development of new materials.

    Biology: The compound may have biological activity and could be studied for its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

    Medicine: If the compound exhibits pharmacological activity, it could be investigated for its potential as a drug candidate for various diseases.

    Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of “3-Isopropylbut-3-enoyl-CoA” would depend on its specific molecular targets and pathways involved. Detailed studies would be required to elucidate these mechanisms, including binding studies, cellular assays, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-Isopropylbut-3-enoyl-CoA” might include other nucleoside analogs, phosphorylated compounds, or molecules with similar functional groups.

Uniqueness

The uniqueness of this compound would be highlighted by its specific structure, functional groups, and potential applications. Detailed comparisons with similar compounds would require experimental data and literature references.

Properties

Molecular Formula

C28H46N7O17P3S

Molecular Weight

877.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylidenepentanethioate

InChI

InChI=1S/C28H46N7O17P3S/c1-15(2)16(3)10-19(37)56-9-8-30-18(36)6-7-31-26(40)23(39)28(4,5)12-49-55(46,47)52-54(44,45)48-11-17-22(51-53(41,42)43)21(38)27(50-17)35-14-34-20-24(29)32-13-33-25(20)35/h13-15,17,21-23,27,38-39H,3,6-12H2,1-2,4-5H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23?,27-/m1/s1

InChI Key

WVYOQRLDVNRMEW-AXEMQUGESA-N

SMILES

CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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